molecular formula C19H20ClN5OS2 B2632034 N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1217017-06-5

N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2632034
CAS RN: 1217017-06-5
M. Wt: 433.97
InChI Key: LXMKFIYGGSOIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN5OS2 and its molecular weight is 433.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates and ACAT Inhibitors

One study identified a clinical candidate, K-604, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound, designed through molecular optimization, showed marked enhancement in aqueous solubility and oral absorption, suggesting its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Synthesis and Alternative Product Generation

Another research effort focused on the synthesis and characterization of alternative products in reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone. This study contributed to the understanding of cyclocondensation reactions and the generation of novel compounds with potential biological applications (Krauze et al., 2007).

Construction of Novel Derivatives

Research into the utility of chloroacetonitrile for constructing novel pyrazole and thiazole derivatives provided insights into synthetic strategies for developing compounds with potential for further biological evaluation. This work demonstrated the versatility of chloroacetonitrile in synthesizing diverse heterocyclic compounds (Khalil et al., 2017).

Exploration of Imidazo[4,5-b]pyridine Derivatives

A hit generation and exploration approach identified novel inhibitors of Aurora kinases, highlighting the potential of imidazo[4,5-b]pyridine derivatives in cancer therapy. This research emphasizes the importance of structural optimization for enhancing biological activity (Bavetsias et al., 2007).

Development of Anticancer and Anti-inflammatory Agents

The design, synthesis, and pharmacological evaluation of substituted tetrahydropyrimidine derivatives revealed compounds with notable anticancer and anti-inflammatory activity. This study exemplifies the integration of benzothiazole, pyrimidine, and piperazine nuclei for therapeutic applications (Ghule et al., 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS2/c20-14-6-4-13(5-7-14)10-21-15(26)11-27-18-16-17(22-12-23-18)24-19(28-16)25-8-2-1-3-9-25/h4-7,12H,1-3,8-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMKFIYGGSOIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.